(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Brand Name: Vulcanchem
CAS No.: 102691-93-0
VCID: VC20741960
InChI: InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1
SMILES: CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

CAS No.: 102691-93-0

Cat. No.: VC20741960

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid - 102691-93-0

CAS No. 102691-93-0
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name (2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1
Standard InChI Key YVWMPILNFZOQSZ-AWEZNQCLSA-N
Isomeric SMILES C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
SMILES CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Canonical SMILES CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC

Chemical Identity and Properties

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, also known as (S)-(+)-α-Methoxy-α-methyl-1-naphthaleneacetic Acid, is a chiral carboxylic acid with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . The compound is identified by the CAS registry number 102691-93-0 and features a characteristic naphthyl group attached to a chiral carbon that also bears a methoxy group and a methyl substituent . The stereogenic center at the second carbon position defines its chirality, with the S-configuration exhibiting a positive optical rotation as indicated by the (+) designation in its name.

The physical appearance of this compound is typically described as a white to pale yellow powder or crystalline solid . It exhibits moderate lipophilicity with a calculated LogP value of 2.78600, indicating its potential for membrane permeability while maintaining sufficient water solubility for various applications .

Physical and Chemical Properties

The comprehensive physical and chemical properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid are summarized in the following table:

PropertyValue
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
Physical StateWhite to pale yellow powder or crystals
Boiling Point403.571 °C at 760 mmHg
Density1.204 g/cm³
LogP2.78600
Optical Rotation(+)
ConfigurationS

Structural Identifiers

For precise identification in chemical databases and literature, the following structural identifiers are associated with (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid:

IdentifierValue
IUPAC Name(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid
Canonical SMILESCC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
InChIInChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1
InChI KeyYVWMPILNFZOQSZ-AWEZNQCLSA-N

Stereochemical Significance

The stereochemical significance of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid derives from its well-defined chiral center and its ability to form diastereomeric derivatives with other chiral compounds. This property makes it an invaluable tool in asymmetric synthesis and chiral resolution processes.

Comparison with R-Enantiomer

The S-enantiomer of 2-Methoxy-2-(1-naphthyl)propionic Acid displays distinct properties compared to its R-counterpart (CAS: 63628-26-2) . While both share identical molecular formulas and weights, they differ in their optical rotation, with the S-enantiomer exhibiting a positive rotation and the R-enantiomer showing a negative rotation. This difference in optical properties reflects their mirrored three-dimensional structures and often translates to different biological activities and chemical reactivity patterns.

Crystallographic Data

Applications in Research and Industry

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid has found widespread applications across multiple scientific and industrial domains, owing to its unique structural features and chirality.

Enantioresolution Applications

One of the most significant applications of this compound is in enantioresolution—the separation of racemic mixtures into their constituent enantiomers. In a documented application, (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid was used to resolve 1,2,3,4-tetrahydro-4-phenanthrenol through the formation of diastereomeric esters . These diastereomers were successfully separated using HPLC on silica gel, with subsequent reduction yielding enantiopure alcohol with the S configuration . This methodology exemplifies the compound's utility as a chiral resolving agent.

Pharmaceutical Development

In pharmaceutical research, (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory conditions . Its well-defined stereochemistry makes it valuable in developing stereochemically pure drugs, which often exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts.

Analytical Chemistry Applications

The compound is extensively utilized as a standard reference material in chromatographic techniques . Its well-characterized properties and stable structure make it an ideal reference compound for ensuring accuracy in analytical results, particularly in chiral chromatography where precise enantiomeric differentiation is crucial.

Organic Synthesis Applications

In the field of organic synthesis, (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid serves as a valuable building block for creating complex organic molecules . Its defined stereochemistry allows for stereoselective reactions, facilitating advancements in materials science and chemical engineering where precise molecular architecture is essential.

Biochemical Research Applications

The compound plays a significant role in studying enzyme interactions and metabolic pathways, providing insights into drug metabolism and efficacy . Its ability to form diastereomeric derivatives with various chiral substrates makes it a useful tool for probing stereochemical aspects of biochemical processes.

Synthesis and Preparation Methods

The synthesis of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid typically involves enantioselective methods to ensure the production of the desired enantiomer with high optical purity. While the search results don't provide specific synthetic routes for this particular compound, analogous compounds typically employ chiral catalysts or starting materials to control stereoselectivity during key carbon-carbon bond-forming steps.

The production of this compound at industrial scale would likely involve optimized enantioselective synthesis techniques, possibly utilizing advanced catalytic systems that ensure high optical purity while maintaining economic viability. Modern approaches might incorporate green chemistry principles to minimize environmental impact and maximize atom economy.

Spectroscopic Characterization

Spectroscopic characterization of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid typically includes NMR, IR, and mass spectrometry analyses. Particularly notable is its application in ¹H NMR anisotropy methods, where the compound's ability to form diastereomeric derivatives with other chiral compounds leads to distinguishable NMR signals that can be used to determine absolute configurations .

The compound has also been characterized using circular dichroism (CD) spectroscopy, which provides information about its chiral properties through differential absorption of left and right circularly polarized light . This technique is particularly valuable for confirming enantiomeric purity and absolute configuration assignments.

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